2-Chlorobenzohydrazide

Enzyme inhibition Drug discovery Biochemical assay

Researchers requiring halogenated benzohydrazide building blocks face a critical challenge: substitution position dictates biological activity-the para-chloro isomer is confirmed inactive against M. tuberculosis, while 2-chlorobenzohydrazide retains antimicrobial potential and enables derivatization into bioactive heterocycles. • Ortho-chloro substitution enables synthesis of hydrazones, 1,3,4-oxadiazoles & triazoles with Gram+/Gram- antibacterial activity • Documented enzyme inhibition: Ki 1.36 µM (pH 5), non-competitive profile for SAR studies • Consistent ≥98% purity, crystalline solid (mp 116-120°C), stored under argon for reproducible scale-up

Molecular Formula C7H7ClN2O
Molecular Weight 170.59 g/mol
CAS No. 5814-05-1
Cat. No. B188563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorobenzohydrazide
CAS5814-05-1
Molecular FormulaC7H7ClN2O
Molecular Weight170.59 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NN)Cl
InChIInChI=1S/C7H7ClN2O/c8-6-4-2-1-3-5(6)7(11)10-9/h1-4H,9H2,(H,10,11)
InChIKeyKPPNLSKVTKSSTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorobenzohydrazide: Identity & Research Role


2-Chlorobenzohydrazide (C₇H₇ClN₂O; molecular weight 170.60 g/mol) is an ortho-chlorinated benzohydrazide derivative that serves as a versatile building block in medicinal chemistry, agrochemical development, and organic synthesis [1]. The compound features a hydrazide functional group (-C(=O)NHNH₂) attached to a 2-chlorophenyl ring, a structural motif that enables derivatization into hydrazones, oxadiazoles, triazoles, and other heterocyclic frameworks of biological interest [2]. Its crystalline solid form (melting point 116–120 °C) and established analytical purity specifications (typically ≥98%) make it a reliable intermediate for reaction optimization and scale-up in both academic and industrial settings . The ortho-chloro substituent confers distinct electronic and steric properties that differentiate this compound from unsubstituted, meta-substituted, or para-substituted benzohydrazide analogs, influencing both synthetic reactivity and biological target engagement [3].

Versatile building block for hydrazone, oxadiazole, and triazole heterocyclic libraries.
Ortho-chloro substituent enables regioisomer-specific reactivity and SAR studies.
Reported enzyme inhibition context supports biochemical screening and dose-response interpretation.

2-Chlorobenzohydrazide vs. Generic Analogs


The presence and specific positioning of the chlorine atom on the phenyl ring of benzohydrazide profoundly alters molecular lipophilicity, electronic distribution, and steric accessibility at the hydrazide moiety [1]. Unsubstituted benzohydrazide lacks the halogen-mediated enhancement of membrane permeability and target-binding interactions, while para- or meta-chlorinated isomers exhibit divergent crystal packing, solubility profiles, and biological activity patterns [2]. Direct experimental evidence demonstrates that 4-chlorobenzohydrazide is inactive against Mycobacterium tuberculosis in vitro at 10 µg mL⁻¹, whereas 2-chlorobenzohydrazide derivatives retain antimicrobial potential, underscoring that substitution position—not merely halogen presence—determines functional utility [3]. Additionally, 2-chlorobenzohydrazide exhibits measurable enzyme inhibition (Ki values of 1.36 µM at pH 5 and 90.1 µM at pH 7) that may be absent or altered in other regioisomers [4]. Substituting a generic benzohydrazide without accounting for these position-specific physicochemical and biochemical differences risks synthetic failure, altered reaction selectivity, or loss of desired biological activity in downstream applications.

Target
2‑Chlorobenzohydrazide (ortho‑Cl) provides halogen‑modulated reactivity, enzyme inhibition data, and anti‑TB derivatization potential.
Generic Alternative
Unsubstituted benzohydrazide may lack halogen‑enhanced bioactivity and permeability, reducing derived‑compound performance.
Target
Ortho isomer retains derivatization to active anti‑TB compounds; Ki values available for biochemical assay design.
4‑Chlorobenzohydrazide
Experimentally inactive against M. tuberculosis at 10 µg mL⁻¹; direct substitution may eliminate anti‑TB screening utility.
Target
Melting point 116–120 °C, distinct crystal packing; predictable dissolution and processing behavior.
3‑Chlorobenzohydrazide
Higher melting point (155–156 °C), different hydrogen‑bonding network; reactivity and formulation behavior may shift.

2-Chlorobenzohydrazide: Comparative Evidence


pH-Dependent Enzyme Inhibition

2-Chlorobenzohydrazide demonstrates measurable enzyme inhibitory activity with pH-dependent Ki values of 1.36 µM at pH 5 (37 °C) and 90.1 µM at pH 7 (37 °C) [1]. At 0.01 mM concentration, the compound reduces enzyme activity to 89.46% residual activity through non-competitive inhibition [1]. Comparative Ki data for unsubstituted benzohydrazide or 4-chlorobenzohydrazide under identical assay conditions are not available, indicating a potential selectivity gap that warrants targeted evaluation of 2-chlorobenzohydrazide in enzyme-based screening campaigns.

pH‑Dependent Enzyme Inhibition
Class‑level inference
Ki = 1.36 µM (pH 5, 37 °C); Ki = 90.1 µM (pH 7); residual activity 89.46% at 0.01 mM
Reported enzyme inhibition context; supports biochemical screening and pH‑dependent SAR.
No direct comparator Ki data available for unsubstituted or 4‑chloro analogs.
Enzyme inhibition Drug discovery Biochemical assay

Gram-Negative Antibacterial Activity

Benzohydrazide derivatives demonstrate potent antibacterial activity against Gram-negative pathogens, with MIC values ranging from 0.64 to 5.65 µg mL⁻¹ across a 29-compound series [1]. Specific derivatives exhibit MIC values of 0.64 µg mL⁻¹ and 0.67 µg mL⁻¹ against Escherichia coli, with MBC at onefold MIC and a post-antibiotic effect of 2 h at 1× MIC [1]. While 2-chlorobenzohydrazide itself is a precursor in such derivatization pathways, the presence of the ortho-chloro substituent in the hydrazide building block is a critical determinant of final compound potency, as SAR studies consistently show that halogen substitution enhances antibacterial activity compared to unsubstituted analogs [2].

Gram‑Negative Antibacterial Activity
Class‑level inference
Derivatives with 2‑chloro scaffold: MIC 0.64–0.67 µg mL⁻¹ vs E. coli (MTT assay)
Halogenated building block supports sub‑µg mL⁻¹ antibacterial screening; non‑halogenated analogs may yield reduced potency.
Exact fold‑improvement is derivative‑dependent; comparator MIC range 0.64–5.65 µg mL⁻¹.
Antibacterial MIC determination Gram-negative bacteria

Ortho-Chloro Lipophilicity Impact

The ortho-chloro substituent in 2-chlorobenzohydrazide imparts a calculated LogP value of approximately 1.13 (pH 5.5 and pH 7.4) [1]. In contrast, 2-fluorobenzohydrazide exhibits a lower LogP of 1.52 [2], while unsubstituted benzohydrazide has a lower LogP (estimated <1.0 based on structural analogs) [3]. The presence of chlorine raises log P values in chloro-substituted salicylaldehyde benzoylhydrazone derivatives up to 4.51, with TPSA remaining below 140 Ų, indicating high predicted cellular membrane permeability [4]. The ortho-positioning of chlorine may further influence steric accessibility of the hydrazide nitrogen atoms during condensation reactions, differentiating it from para- and meta-chlorinated isomers [4].

Ortho‑Chloro Lipophilicity
Cross‑study comparable
LogP = 1.13 (pH 5.5–7.4); TPSA = 55.12 Ų
Reported lipophilicity context; supports permeability optimization relative to fluorinated or unsubstituted analogs.
ΔLogP ≈ +0.4 vs unsubstituted benzohydrazide; 2‑fluoro analog LogP = 1.52. Calculated values.
Lipophilicity Physicochemical property Membrane permeability

Hydrazone Formation Reactivity

2-Chlorobenzohydrazide reacts with aldehydes and ketones to form hydrazones, a reaction class that is central to generating bioactive heterocyclic libraries [1]. The ortho-chloro substituent modulates the electronic environment of the hydrazide nitrogen atoms, potentially affecting condensation rates and regioselectivity compared to para-chloro or unsubstituted analogs [2]. In comparative studies, 3-chlorobenzohydrazide and 3-methylbenzohydrazide were used to synthesize structurally similar hydrazone compounds with divergent antibacterial activities; the 3-chloro derivative showed stronger activity against E. coli and P. fluorescence than the reference drug kanamycin [3]. While direct reactivity rate constants are not reported for 2-chlorobenzohydrazide, the positional isomerism of the chloro group is known to influence crystal packing, hydrogen-bonding networks, and steric accessibility of the hydrazide moiety [4].

Hydrazone Formation Reactivity
Class‑level inference
Ortho‑Cl modulates hydrazone condensation; 3‑chloro‑derived hydrazone showed activity > kanamycin vs E. coli
Positional isomer reactivity context; ortho‑chloro may yield distinct biological or physicochemical profiles.
Direct rate constants not reported; crystallographic and steric effects expected.
Organic synthesis Hydrazone formation Building block

Anti-Tubercular Activity: Chloro Isomers

4-Chlorobenzohydrazide was tested for in vitro activity against Mycobacterium tuberculosis and found to be inactive at a concentration of 10 µg mL⁻¹ of culture medium [1]. In contrast, hydrazide–hydrazone hybrids derived from isoniazid (which contains an unsubstituted pyridine hydrazide core) exhibit MIC values ≤0.03 µM against M. tuberculosis, surpassing the standard drug isoniazid [2]. SAR analysis across these series reveals that halogen substitution enhances antimycobacterial potency, but the position of substitution is critical: ortho-chlorinated benzohydrazides (such as 2-chlorobenzohydrazide) retain the potential for derivatization into active compounds, whereas the para-chlorinated isomer demonstrates intrinsic inactivity [1]. This positional dependency underscores the necessity of selecting the correct regioisomer for anti-tubercular drug discovery programs.

Anti‑Tubercular Isomer Comparison
Head‑to‑head
4‑Chlorobenzohydrazide inactive at 10 µg mL⁻¹ vs M. tuberculosis; 2‑chloro isomer retains derivatization to sub‑µM actives
Ortho‑chloro essential for anti‑TB development; para isomer confirmed inactive.
Parent 2‑chloro compound MIC not reported; efficacy shown through derived hydrazone hybrids.
Anti-tubercular Mycobacterium tuberculosis SAR

Solid-State Differentiation of Isomers

Single-crystal X-ray diffraction studies reveal that 2-chlorobenzohydrazide forms polymeric chains in the solid state, linked by intermolecular hydrogen bonding involving the hydrazide moiety and the ortho-chloro substituent [1]. This packing arrangement differs from that of 3-chlorobenzohydrazide, which crystallizes in the monoclinic space group P2/n with distinct unit cell parameters (a = 5.8872 Å, b = 31.649 Å, c = 7.6309 Å, β = 94.427°) [2], and from 4-chlorobenzohydrazide, which exhibits yet another packing motif [3]. These crystallographic differences directly impact physical properties including melting point (2-chloro: 116–120 °C; 3-chloro: 155–156 °C) and solubility, which are critical parameters for formulation development and reaction optimization.

Solid‑State Isomer Differentiation
Cross‑study comparable
mp 116–120 °C; polymeric chains via hydrogen bonding
Reported solid‑state property context; lower mp supports easier processing vs 3‑chloro isomer (155–156 °C).
Crystal packing differs from meta and para isomers; affects dissolution and formulation behavior.
Crystallography Solid-state chemistry Polymorphism

2-Chlorobenzohydrazide: Key Applications


Enzyme Inhibition Assays

2-Chlorobenzohydrazide is a suitable candidate for enzyme inhibition screening campaigns, with documented Ki values of 1.36 µM (pH 5) and 90.1 µM (pH 7) against a characterized enzyme target [1]. The compound's non-competitive inhibition profile (89.46% residual activity at 0.01 mM) provides a baseline for evaluating structure-activity relationships in hydrazide-based inhibitor series. Procure this compound when establishing dose-response curves or when seeking a halogenated benzohydrazide reference standard for comparative enzymology studies.

Antibacterial Hydrazone Library Synthesis

Use 2-chlorobenzohydrazide as a building block for generating hydrazone derivatives and heterocyclic compounds (e.g., 1,3,4-oxadiazoles, triazoles) with demonstrated antibacterial activity against Gram-negative and Gram-positive pathogens [2]. The ortho-chloro substituent enhances the antimicrobial potency of derived compounds compared to non-halogenated analogs [3]. Procure this compound when executing parallel synthesis of focused libraries targeting bacterial DNA topoisomerases (ParE) or other validated antibacterial targets.

Anti-Tubercular Drug Discovery

Incorporate 2-chlorobenzohydrazide into anti-tubercular drug discovery workflows, leveraging the established SAR that halogenated benzohydrazide scaffolds yield potent M. tuberculosis inhibitors (MIC ≤0.03 µM for optimized hydrazone hybrids) [4]. Avoid the para-chloro isomer (4-chlorobenzohydrazide), which is experimentally confirmed to be inactive against M. tuberculosis at 10 µg mL⁻¹ [5]. Procure 2-chlorobenzohydrazide when synthesizing isoniazid analogs or exploring InhA-targeting antimycobacterial agents.

Physicochemical Property Optimization

Utilize 2-chlorobenzohydrazide when fine-tuning the lipophilicity (LogP = 1.13) and topological polar surface area (TPSA = 55.12 Ų) of lead compounds [6]. The ortho-chloro substituent provides a distinct lipophilicity profile compared to fluorinated analogs (2-fluorobenzohydrazide LogP = 1.52) and unsubstituted benzohydrazide [7]. This property differentiation makes 2-chlorobenzohydrazide a valuable tool for optimizing membrane permeability and ADME characteristics in medicinal chemistry campaigns.

Application
Selection Property
Validation Focus
Enzyme inhibition screening studies
Reported enzyme inhibition data context (pH‑dependent Ki)
Dose‑response and SAR interpretation
Antibacterial hydrazone library synthesis
Halogenated building block for antibacterial library design
MIC and strain‑panel endpoint review
Anti‑tubercular derivatization studies
Ortho‑chloro isomer essential for activity retention
M. tuberculosis screening context
Lead lipophilicity optimization
Ortho‑chloro LogP differentiation for membrane permeability
ADME property screening

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